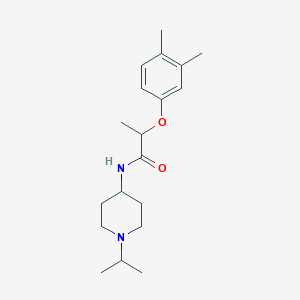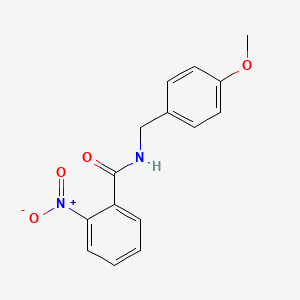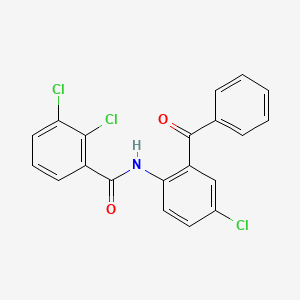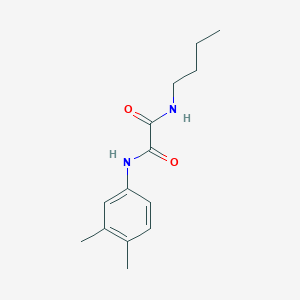
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as A-796260, is a synthetic compound that belongs to the class of drugs called kappa opioid receptor agonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective agonist for the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the kappa opioid receptor by 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide leads to the inhibition of neurotransmitter release, which results in analgesia and other physiological effects.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the kappa opioid receptor. This allows researchers to study the specific effects of kappa opioid receptor activation without interference from other receptors. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and potency in certain experiments.
未来方向
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective kappa opioid receptor agonists. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. Furthermore, investigations into the potential use of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in treating drug addiction, depression, and anxiety are warranted. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide will be important for the development of potential therapeutic applications.
合成方法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3,4-dimethylphenol with isobutyryl chloride to form 3,4-dimethylphenyl isobutyrate. This intermediate is then reacted with N-isopropylpiperidine to form 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been optimized to produce high yields and purity.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been investigated for its potential use in treating drug addiction, depression, and anxiety. Furthermore, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-13(2)21-10-8-17(9-11-21)20-19(22)16(5)23-18-7-6-14(3)15(4)12-18/h6-7,12-13,16-17H,8-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPDATGOYOTMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)


![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)